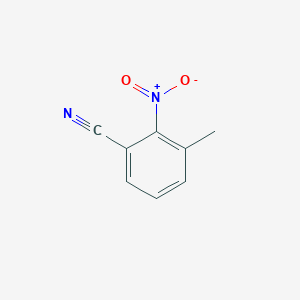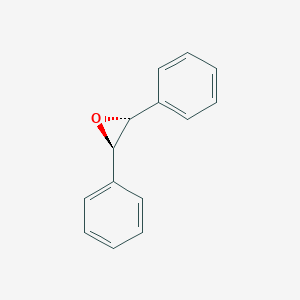
4,4'-di-tert-Butylbiphenyl
Übersicht
Beschreibung
4,4’-Di-tert-butylbiphenyl is a chemical compound used in various applications. It is used in the production of homoallylic amine derivatives . It is also used in the preparation of lithium di-tert-butylbiphenylide, a radical anion, which is superior to sodium or lithium naphthalenides for metalation reactions .
Synthesis Analysis
The synthesis of 4,4’-di-tert-butylbiphenyl involves the Friedel-Crafts alkylation reaction. The alkyl group is inserted by reacting the aromatic substrate with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .Molecular Structure Analysis
The molecular structure of 4,4’-di-tert-butylbiphenyl can be represented by the formula C20H26 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4,4’-Di-tert-butylbiphenyl, along with lithium, catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers . It also catalyzes the reductive opening of N-phenylazetidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-di-tert-butylbiphenyl include a molecular weight of 266.42 g/mol . The compound has a melting point of 392 K .Wissenschaftliche Forschungsanwendungen
Generation of 1,2-di(lithiomethyl)benzene
“4,4’-di-tert-Butylbiphenyl” is used in the generation of 1,2-di(lithiomethyl)benzene . This compound is a useful intermediate in organic synthesis, particularly in the preparation of biaryl compounds.
Electron Donor
This compound can accept electrons from lithium metal to give a radical anion . This property makes it useful in various chemical reactions where an electron donor is required.
Conversion of Alkyl Halides to Alkyllithiums
The radical anion formed by “4,4’-di-tert-Butylbiphenyl” is highly effective in the conversion of alkyl halides to alkyllithiums . Alkyllithiums are powerful bases and nucleophiles that are widely used in organic synthesis.
Production of Homoallylic Amine Derivatives
“4,4’-di-tert-Butylbiphenyl” is used in the production of homoallylic amine derivatives . These compounds are important in the pharmaceutical industry and in the synthesis of complex organic molecules.
Preparation of Lithium di-tert-butylbiphenylide
This compound is used in the preparation of lithium di-tert-butylbiphenylide , a radical anion that is superior to sodium or lithium naphthalenides for metalation reactions.
Catalyst in Various Reactions
Along with lithium, “4,4’-di-tert-Butylbiphenyl” catalyzes various reactions . For example, it catalyzes the reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers. It also catalyzes the reductive opening of N-phenylazetidine.
Wirkmechanismus
Target of Action
The primary target of 4,4’-di-tert-Butylbiphenyl is alkyl halides . Alkyl halides are a class of organic compounds that contain a halogen atom bonded to an alkyl group. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mode of Action
4,4’-di-tert-Butylbiphenyl interacts with its target by accepting electrons from lithium metal to form a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, a class of organolithium reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds.
Biochemical Pathways
The primary biochemical pathway affected by 4,4’-di-tert-Butylbiphenyl involves the conversion of alkyl halides to alkyllithiums . This conversion is a key step in many organic synthesis reactions, leading to the formation of new carbon-carbon bonds. The downstream effects include the production of a wide range of organic compounds, depending on the specific alkyl halide and reaction conditions used.
Result of Action
The primary molecular effect of 4,4’-di-tert-Butylbiphenyl’s action is the formation of a radical anion that can convert alkyl halides to alkyllithiums . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reaction conditions.
Action Environment
The action, efficacy, and stability of 4,4’-di-tert-Butylbiphenyl can be influenced by various environmental factors. For instance, the presence of lithium metal is necessary for the compound to form the radical anion that is central to its mode of action . Additionally, the reaction conditions, including temperature and solvent, can also impact the compound’s effectiveness and stability.
Zukünftige Richtungen
The future directions of 4,4’-di-tert-butylbiphenyl research could involve further exploration of its utility in organic synthesis . Its ability to accept electrons from Li metal to give a radical anion, which is highly effective in the conversion of alkyl halides to alkyllithiums, suggests potential applications in the field of organic chemistry .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKCEZNPAYWORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048193 | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-di-tert-Butylbiphenyl | |
CAS RN |
1625-91-8 | |
| Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Di-tert-butylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DTBB participate in organolithium reactions?
A1: DTBB acts as an electron carrier in reactions involving lithium metal and organic substrates. [, , , ] It readily accepts an electron from lithium, forming a stable radical anion. This radical anion then transfers an electron to the organic substrate, generating the desired organolithium species.
Q2: What are the advantages of using DTBB in organolithium reactions?
A2: DTBB offers several advantages:
- Mild Reaction Conditions: Allows reactions to proceed at lower temperatures, minimizing side reactions. []
- Improved Selectivity: Facilitates selective lithiation, even in the presence of sensitive functional groups. [, ]
- Enhanced Reactivity: Generates highly reactive organolithium species that can participate in various transformations. [, ]
Q3: What is the molecular formula and weight of DTBB?
A3: The molecular formula of DTBB is C20H26, and its molecular weight is 266.43 g/mol.
Q4: Are there any characteristic spectroscopic data for DTBB?
A4: Yes, DTBB exhibits characteristic peaks in various spectroscopic techniques:
- NMR Spectroscopy: 1H and 13C NMR spectra show distinct signals for the aromatic protons and the tert-butyl groups, respectively. [, ]
- IR Spectroscopy: Characteristic peaks for C-H stretching vibrations of aromatic and aliphatic groups, as well as C-C stretching vibrations of the aromatic rings. []
Q5: Is DTBB compatible with common organic solvents?
A5: DTBB exhibits good solubility in aprotic solvents like tetrahydrofuran (THF), diethyl ether, and hexane, which are commonly used in organolithium chemistry. [, ]
Q6: How stable is DTBB under different storage conditions?
A6: DTBB is relatively stable under inert atmosphere and at low temperatures. Solutions of DTBB in THF are stable for over a week at 0°C and for more than 37 weeks at -25°C under argon. []
Q7: What types of reactions can DTBB catalyze?
A7: DTBB is a versatile catalyst in various organic reactions, including:
- Lithiation Reactions: Facilitates the generation of organolithium reagents from a variety of substrates, including alkyl halides, aryl halides, and sulfides. [, , , , , , ]
- Reduction Reactions: Promotes the reduction of carbonyl compounds, imines, and α,β-unsaturated carbonyl compounds. [, ]
- Coupling Reactions: Facilitates the homocoupling of aryl, heteroaryl, benzyl, and alkenyl Grignard reagents. []
Q8: Are there any examples of regioselective reactions using DTBB?
A8: Yes, DTBB has been successfully employed in regioselective SN2' reactions of functionalized organolithium compounds with allylic and propargylic halides. []
Q9: Have there been computational studies on DTBB-mediated reactions?
A9: Yes, computational studies, including DFT calculations, have been conducted to understand the mechanism of DTBB-catalyzed reactions, particularly in the context of gold(III) hydride complexes and indium-mediated allylations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)



![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)


![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)

